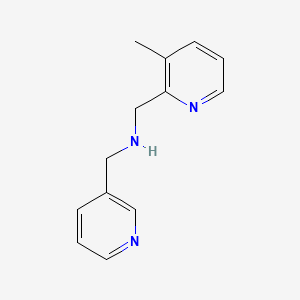
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-pyridin-2-ylmethyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis of novel ligands and their metal complexes, such as rhenium tricarbonyl core complexes of thymidine and uridine derivatives, demonstrates the versatility of pyridinylmethyl-amine derivatives in forming bifunctional chelators. These complexes have been characterized using various spectroscopic techniques, including NMR and X-ray crystallography, revealing intricate molecular structures and coordination patterns (Wei et al., 2005).
Antioxidant and Enzymatic Inhibition Properties
- Pyridinyl amines derivatives have shown promising antioxidant activity and moderate acetylcholinesterase inhibitory properties, suggesting potential applications in the design of molecules with dual activity for therapeutic purposes (Vargas Méndez & Kouznetsov, 2015).
Catalysis and Chemical Reactions
- Complexes designed from bi- and tridentate ligands with a pyridinylmethyl-amine moiety have been used as catalysts in various chemical reactions, including the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the functional utility of these compounds in synthetic chemistry (Singh et al., 2017).
Coordination Polymers and Network Structures
- The synthesis of one-dimensional silver(I) coordination polymers using dicompartmental N,N-donor ligands, including pyridinylmethyl-amine derivatives, highlights the structural diversity and potential applications in material science (Chakraborty et al., 2013).
Bio-Inorganic Chemistry
- Cobalt(III) alcoholate complexes formed by pyridinylmethyl-amine derivatives have been synthesized and structurally characterized, contributing to the understanding of coordination chemistry and potential applications in bio-inorganic and medicinal chemistry (Padhi et al., 2011).
Propiedades
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-11-4-2-7-16-13(11)10-15-9-12-5-3-6-14-8-12/h2-8,15H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDXQVFXPHXEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
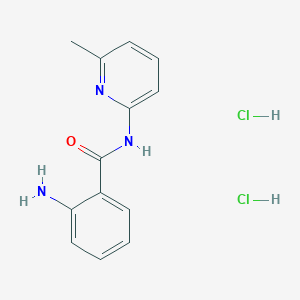
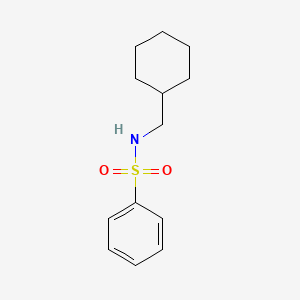
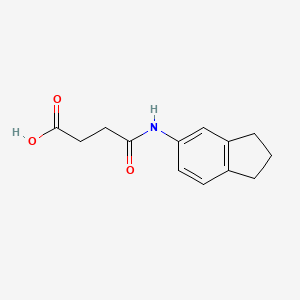
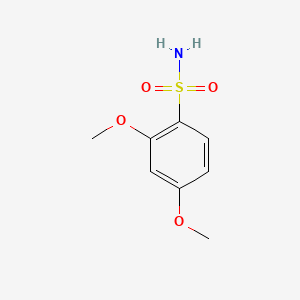
![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)
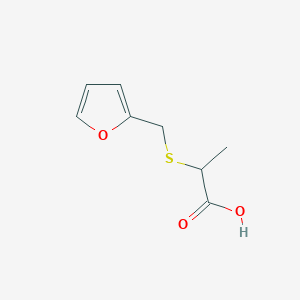
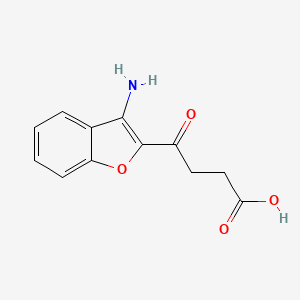
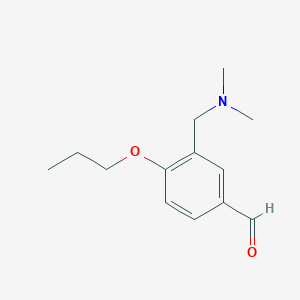
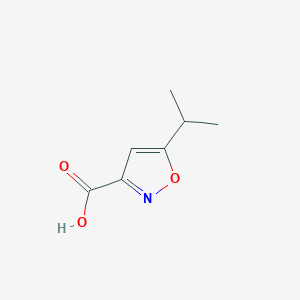
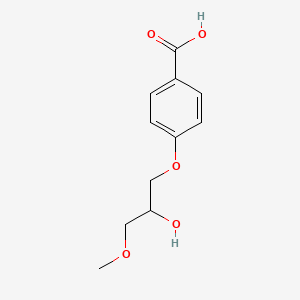
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
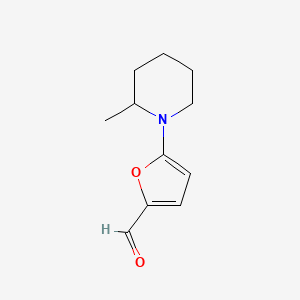
![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
